(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
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Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It’s a key synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The FT-IR of a related compound exhibited a sharp carbonyl stretch at 1660 cm −1, indicative of an α,β-unsaturated carbonyl .Scientific Research Applications
- Given the known antifungal properties of these combined pharmacophores, this novel compound is suitable for further anti-aspergillus activity studies .
- This derivative exhibited good antimicrobial potential, highlighting the broader utility of imidazole-containing compounds .
- These compounds were characterized by elemental analyses, infrared spectroscopy, and single-crystal X-ray diffraction .
Antifungal Activity Against Aspergillus fumigatus
Medicinal Chemistry Applications
Antimicrobial Potential
Coordination Polymers
Antioxidant Activity Evaluation
properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-17-5-7-18(8-6-17)28(26,27)19-12-24(13-19)20(25)16-3-1-15(2-4-16)11-23-10-9-22-14-23/h1-10,14,19H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMRPRULTPEUCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone |
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